molecular formula C19H20N4O2 B2475728 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea CAS No. 2415527-16-9

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea

Cat. No.: B2475728
CAS No.: 2415527-16-9
M. Wt: 336.395
InChI Key: DWWAVFWZXDTZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is a synthetic compound that features a pyrazole ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via a substitution reaction.

    Formation of the urea moiety: The final step involves the reaction of the functionalized pyrazole with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination

Major Products

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an amine group

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
  • 1-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea
  • 1-{2-hydroxy-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea

Uniqueness

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(2-methylphenyl)urea is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds with different heterocyclic rings.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-5-2-3-6-17(14)22-19(25)20-13-18(24)15-7-9-16(10-8-15)23-12-4-11-21-23/h2-12,18,24H,13H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWAVFWZXDTZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.